molecular formula C9H10BrNO B1525743 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1254332-84-7

6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B1525743
CAS No.: 1254332-84-7
M. Wt: 228.09 g/mol
InChI Key: DAMUKFVLKNTFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1254332-84-7) is a benzooxazine derivative of high interest in medicinal chemistry and oncology research. This compound serves as a versatile synthetic intermediate, with its bromo substituent enabling further functionalization through cross-coupling reactions to create diverse chemical libraries for biological screening. A primary research application for this scaffold is in the development of novel anti-cancer agents that selectively target hypoxic tumor microenvironments . Research has demonstrated that structurally related 2H-benzo[b][1,4]oxazine derivatives can exhibit specific cytotoxicity against hypoxic cancer cells while sparing normoxic cells, a crucial feature for targeted cancer therapy . These compounds have been shown to inhibit hypoxic cancer cell growth and downregulate key hypoxia-induced genes, including HIF-1α and VEGF . As such, this chemical building block provides researchers a critical starting point for developing a new generation of bioreductive cancer therapeutics. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-bromo-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-5-12-9-3-2-7(10)4-8(9)11-6/h2-4,6,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMUKFVLKNTFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C(N1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Key Reaction Steps

The preparation of 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b]oxazine generally follows these key steps:

  • Starting Materials : Typically, a brominated precursor such as 6-bromo-2H-benzo[b]oxazin-3(4H)-one or 6-bromo-3,4-dihydro-2H-benzo[b]oxazine is used as the scaffold.
  • Reduction of Oxazinone to Oxazine : Reduction of the oxazinone ring to the corresponding dihydro-oxazine is commonly achieved using borane-tetrahydrofuran complex (borane-THF) under reflux conditions in tetrahydrofuran (THF) for extended periods (e.g., 14 hours). This step converts the carbonyl group into a dihydro form, enabling further functionalization.
  • Methylation at the 3-Position : Introduction of the methyl group at the 3-position can be achieved by deprotonation with sodium hydride followed by alkylation using methylating agents such as methyl iodide or tert-butyl-dimethyl-chlorosilane as a protecting group in some protocols.
  • Substitution Reactions : The bromine atom at the 6-position can be substituted or further functionalized using nucleophilic aromatic substitution reactions under conditions involving potassium carbonate and sodium iodide in polar aprotic solvents like N,N-dimethylformamide (DMF) at moderate temperatures (20–60°C).

Detailed Experimental Procedure Example

Step Reagents & Conditions Description Yield & Notes
1 6-Bromo-2H-benzo[b]oxazin-3(4H)-one (10 g), Borane-THF (1.0 M, 153.5 mL), THF, reflux, 14 h Reduction of oxazinone to 6-bromo-3,4-dihydro-2H-benzo[b]oxazine 8.5 g isolated after chromatography
2 Sodium hydride (202 mg, 55%), tert-butyl-dimethyl-chlorosilane (465 mg), THF, 0°C to room temp, then tert-butyllithium at -78°C, trimethoxyborate, aqueous HCl workup Deprotonation and methylation at 3-position, followed by boronation and acid workup 32% yield of 2H-1,4-benzoxazine-3,4-dihydro-6-boron acid intermediate
3 6-Bromo-3,4-dihydro-2H-benzo[b]oxazine (1.5 g), 4-methoxybenzyl chloride, sodium iodide, potassium carbonate, DMF, 60°C, 20 h Nucleophilic substitution at bromine with benzyl chloride derivative 2.2 g product after purification

Reaction Conditions and Optimization

  • Solvents : Tetrahydrofuran (THF) is preferred for reductions and organolithium reactions due to its ability to stabilize reactive intermediates.
  • Temperature Control : Reactions involving strong bases and organolithium reagents require low temperature (e.g., -78°C) to control reactivity and selectivity.
  • Purification : Products are typically purified by silica gel column chromatography using mixtures of hexane and ethyl acetate or recrystallization from hexane/ethyl acetate mixtures to achieve high purity.
  • Reaction Times : Extended reflux times (up to 14 hours) are common in reduction steps, while substitution reactions may require 16–20 hours at moderate temperatures.

Alternative Synthetic Approaches

  • Cyclization from Amino Ketones : In some related oxazine syntheses, 2-amino-4-bromoacetophenone derivatives react with chloroformates and bases (e.g., triethylamine) to form oxazinone intermediates, which can then be reduced and methylated to yield the target compound.
  • Ultrasonic-Assisted Synthesis : Ultrasonic irradiation has been used to accelerate cyclization and condensation reactions in related benzo-oxazine derivatives, offering reduced reaction times and improved yields.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Borane-THF reduction 6-Bromo-2H-benzo[b]oxazin-3(4H)-one Borane-THF, THF Reflux, 14 h ~85% isolated Converts oxazinone to dihydro-oxazine
Methylation via organolithium 6-Bromo-3,4-dihydro-2H-benzo[b]oxazine NaH, tert-butyl-dimethyl-chlorosilane, tert-butyllithium 0°C to -78°C 32% (intermediate) Requires low temp and inert atmosphere
Nucleophilic substitution 6-Bromo-3,4-dihydro-2H-benzo[b]oxazine K2CO3, NaI, alkyl chloride, DMF 20–60°C, 16–20 h 70–80% For functionalization at bromine site

Research Findings and Analytical Data

  • Mass Spectrometry : The molecular ion peak for 6-Bromo-3,4-dihydro-2H-benzo[b]oxazine is observed at m/z 213.986, consistent with the calculated mass for C8H9BrNO.
  • NMR Spectroscopy : Proton NMR data typically show signals corresponding to the dihydro-oxazine ring protons and aromatic protons, with methyl groups appearing as singlets or multiplets depending on substitution.
  • Purity Assessment : Chromatographic purification and recrystallization yield compounds with high purity suitable for further synthetic applications or biological testing.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzoxazines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of benzo[b][1,4]oxazine compounds exhibit promising anticancer properties. For instance, studies have focused on their ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study published in Bioorganic & Medicinal Chemistry demonstrated that certain analogs of 6-bromo derivatives showed significant cytotoxicity against breast cancer cells. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research shows that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Case Study : A recent investigation found that 6-bromo derivatives displayed activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for these compounds to serve as templates for new antimicrobial agents .

Material Science Applications

1. Polymer Chemistry
6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can be utilized as a monomer in the synthesis of novel polymers. Its unique structure allows for the incorporation of bromine functionalities, which can enhance the reactivity and properties of the resulting materials.

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
SolubilityModerate

2. Photovoltaic Materials
Recent studies have explored the use of this compound in organic photovoltaic devices. Its electronic properties make it suitable for use in light-harvesting materials.

Case Study : Research conducted at a leading university demonstrated that incorporating 6-bromo derivatives into organic solar cells improved efficiency by enhancing charge transport properties. The findings suggest a pathway for developing more efficient photovoltaic systems .

Mechanism of Action

The mechanism by which 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the benzoxazine scaffold critically influences reactivity and biological activity.

Compound Name Substituents Key Properties/Applications References
6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine 6-Br, 3-Me Enhanced lipophilicity; potential CNS/antimicrobial activity
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine 8-Br Intermediate for dual 5-HT6/GABA-A receptor ligands
6-Bromo-2H-1,4-benzoxazin-3(4H)-one 6-Br, 3-keto Increased polarity; potential for hydrogen bonding
7-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine 7-Me Improved solubility; antioxidant applications

Key Observations :

  • Bromine at 6 vs. 8 positions : The 6-bromo derivative may exhibit stronger electron-withdrawing effects, influencing aromatic ring reactivity in coupling reactions (e.g., Buchwald-Hartwig amination ).
  • Methyl vs. keto groups : The 3-methyl group in the target compound enhances lipophilicity compared to the 3-keto analog, which may improve blood-brain barrier penetration for CNS targets .

Key Observations :

  • Hydrophobic chains (e.g., TTZ-1’s amide-linked chain) improve target binding via hydrophobic interactions .
  • Benzyl groups (e.g., in 4-benzyl-8-bromo derivatives) enhance receptor affinity for dual-target ligands .
  • The 3-methyl group in the target compound may reduce metabolic degradation compared to unsubstituted analogs, extending half-life .

Key Observations :

  • Bromination is a common step for introducing halogen substituents (e.g., using Br2 or NBS) .
  • Buchwald-Hartwig coupling enables installation of aryl/heteroaryl groups (e.g., piperazine in ).

Biological Activity

6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound of interest due to its potential biological activities. It belongs to the class of benzoxazines, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H8BrNO2
  • Molecular Weight : 242.07 g/mol
  • CAS Number : 309965-30-8
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves cyclization reactions that can be catalyzed by various agents. Recent studies have explored different synthetic pathways that enhance yield and purity while minimizing by-products .

Antimicrobial Activity

Research has indicated that derivatives of benzoxazines exhibit significant antimicrobial properties. In a study focused on the inhibition of Mycobacterium tuberculosis (Mtb), certain benzoxazine derivatives showed promising results against Mtb strain H37Rv . The compound's structure allows it to interact with bacterial enzymes, disrupting their function.

Anticancer Properties

Benzoxazine compounds have been investigated for their anticancer potential. A study highlighted that specific substitutions on the benzoxazine ring could enhance cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells through mitochondrial pathways .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit cytochrome P450 enzymes, particularly CYP121A1 from Mycobacterium tuberculosis. This enzyme is crucial for the survival of the bacteria, and its inhibition can lead to effective treatment strategies for tuberculosis .

Study on Antimicrobial Efficacy

In a recent study published in Molecules, researchers synthesized various benzoxazine derivatives and tested their antimicrobial efficacy against a panel of bacterial strains. They found that this compound exhibited significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Investigation into Anticancer Activity

A separate investigation focused on the anticancer effects of benzoxazines revealed that this compound induced apoptosis in human lung cancer cells (A549). The study employed flow cytometry and Western blot analysis to confirm apoptotic markers, demonstrating a promising avenue for cancer therapy .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes crucial for microbial survival.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Antioxidant Activity : Some studies suggest that benzoxazines possess antioxidant properties that contribute to their protective effects against cellular damage.

Q & A

Q. Critical Factors :

  • Solvent choice (e.g., TRIS-HCl buffer for enzymatic steps , dichloromethane for organometallic reactions ).
  • Catalyst selection (e.g., ADH-A for enantioselectivity , Pd/C for hydrogenation ).

How can researchers characterize the structural and electronic properties of this compound?

Q. Basic Characterization Techniques

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent positions (e.g., bromine at C6, methyl at C3) and diastereotopic protons in the dihydrooxazine ring .
    • FT-IR : Detect N-H stretching (~3373 cm⁻¹) and C-Br vibrations (~560 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (228.09 g/mol via ESI-MS) and isotopic patterns for bromine .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding interactions (e.g., C–H⋯O stacking observed in analogs ).

Q. Advanced Analysis :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .

What strategies are effective for enantioselective synthesis, and how do they compare in scalability?

Q. Advanced Methodological Comparison

  • Biocatalytic Routes : ADH-A-mediated bioreduction achieves >90% enantiomeric excess (ee) but may produce structural isomers (e.g., 11 in Scheme 4 of ), requiring chromatography .
  • Metal-Catalyzed Asymmetric Hydrogenation : Palladium or ruthenium catalysts enable high ee but suffer from substrate scope limitations and metal contamination .
  • Kinetic Resolution : Racemic mixtures treated with chiral acyl chlorides yield enantiopure products but with ≤50% maximum yield .

Scalability : Enzymatic methods are greener and scalable (gram-to-kilogram) but require optimized enzyme immobilization . Metal-catalyzed methods are faster but cost-prohibitive for large batches .

What biological activities are associated with this compound, and how does structure-activity relationship (SAR) guide optimization?

Q. Advanced Research Applications

  • Antiproliferative Activity : Derivatives with triazolopyridazine substituents inhibit endothelial and tumor cell proliferation (IC₅₀ ~10 µM) but lose thrombin inhibitory activity .
  • Antibacterial Potential : Analogues like Levofloxacin rely on the 3,4-dihydro-2H-benzo[b][1,4]oxazine core for DNA gyrase inhibition. Fluorination at C7/C8 enhances potency .

Q. SAR Insights :

  • Substituent Effects : Methyl at C3 improves metabolic stability; bromine at C6 enhances electrophilicity for nucleophilic substitution .
  • Stereochemistry : (S)-enantiomers show higher antibacterial activity due to target binding affinity .

How do mechanistic pathways differ between oxidative cyclization and HATU-mediated coupling?

Q. Advanced Mechanistic Analysis

  • Oxidative Cyclization : Proceeds via radical intermediates, confirmed by ESR studies. Bromine acts as a directing group, stabilizing transition states through resonance .
  • HATU-Mediated Coupling : Forms active esters with carboxylates, enabling nucleophilic attack by amines. Side reactions (e.g., epimerization) occur if pH >8 .

Contradictions : Oxidative methods favor electron-rich aromatics, while HATU is versatile for electron-deficient substrates .

What are the stability and reactivity considerations under varying environmental conditions?

Q. Advanced Stability Profiling

  • Thermal Stability : Decomposes above 162°C (melting point ).
  • Solvent Effects : Stable in aprotic solvents (DMF, DCM) but hydrolyzes in aqueous acidic/basic conditions, opening the oxazine ring .
  • Light Sensitivity : Bromine may undergo photolytic cleavage; store in amber vials under inert atmosphere .

How can researchers resolve contradictions in reported synthetic yields and product distributions?

Q. Data Contradiction Analysis

  • Example : reports 80% yield via enzymatic deprotection vs. 50-60% in metal-catalyzed routes .
  • Root Causes :
    • Enzyme specificity reduces byproducts.
    • Competing pathways (e.g., epoxide rearrangements in non-enzymatic methods ).
  • Mitigation : Optimize solvent (e.g., TRIS buffer pH 7.5 ) and catalyst loading.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 2
6-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.